![molecular formula C13H13N3O3S B228028 Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)
Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate, also known as Methyl AQ-4, is a synthetic compound that has garnered attention in the scientific community for its potential applications in drug development.
Wirkmechanismus
The mechanism of action of Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has cytotoxic effects on cancer cells, including breast cancer and leukemia, while having minimal effects on normal cells. Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has also been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 in lab experiments is its selective cytotoxicity towards cancer cells, which makes it a potential candidate for cancer treatment. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in drug development.
Zukünftige Richtungen
For research on Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 include further studies on its mechanism of action, as well as its potential applications in drug development beyond cancer treatment. Additionally, studies on the potential side effects of Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 are needed to fully understand its safety profile.
Synthesemethoden
Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 can be synthesized using a multi-step process involving the reaction of 2-(chloromethyl)acrylonitrile with 2-mercaptobenzamide, followed by the reaction of the resulting intermediate with 2-amino-4-oxoquinazoline. The final step involves the esterification of the resulting compound with methanol and sulfuric acid.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has been studied for its potential applications in drug development, specifically as a potential anti-cancer agent. Studies have shown that Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has cytotoxic effects on cancer cells, including breast cancer and leukemia, while having minimal effects on normal cells. Additionally, Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has been studied for its potential use as an anti-inflammatory agent.
Eigenschaften
Produktname |
Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate |
|---|---|
Molekularformel |
C13H13N3O3S |
Molekulargewicht |
291.33 g/mol |
IUPAC-Name |
methyl (E)-4-(3-amino-4-oxoquinazolin-2-yl)sulfanylbut-2-enoate |
InChI |
InChI=1S/C13H13N3O3S/c1-19-11(17)7-4-8-20-13-15-10-6-3-2-5-9(10)12(18)16(13)14/h2-7H,8,14H2,1H3/b7-4+ |
InChI-Schlüssel |
VVTWSQHHHSAQGK-QPJJXVBHSA-N |
Isomerische SMILES |
COC(=O)/C=C/CSC1=NC2=CC=CC=C2C(=O)N1N |
SMILES |
COC(=O)C=CCSC1=NC2=CC=CC=C2C(=O)N1N |
Kanonische SMILES |
COC(=O)C=CCSC1=NC2=CC=CC=C2C(=O)N1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




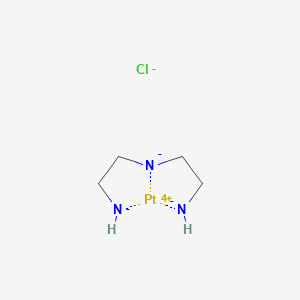


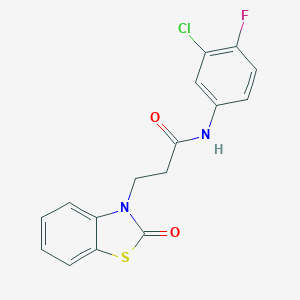
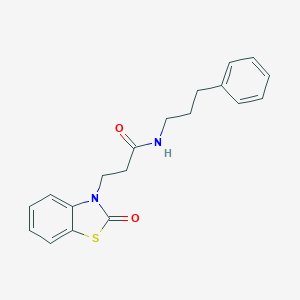



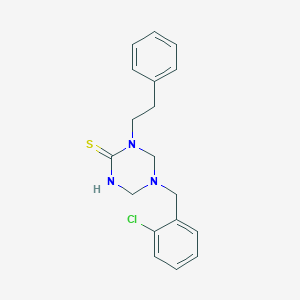
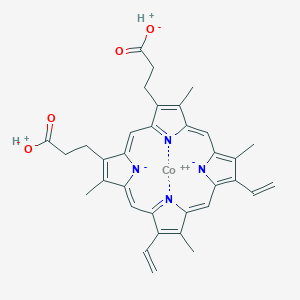

![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)
![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)